molecular formula C24H25N3O5 B2948634 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone CAS No. 1171331-22-8

2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone

Cat. No. B2948634
M. Wt: 435.48
InChI Key: XAZODNJRVZYHIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H25N3O5 and its molecular weight is 435.48. The purity is usually 95%.
BenchChem offers high-quality 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetic acid, which is then converted to the second intermediate, 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone. The final product is obtained by coupling the second intermediate with 1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone.

Starting Materials
2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid, 2-amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole, 4-(2-methoxyphenyl)piperazine, ethyl chloroacetate, sodium hydroxide, acetic anhydride, triethylamine, N,N-dimethylformamide, thionyl chloride, magnesium sulfate, sodium sulfate, ethyl acetate, methanol, dichloromethane

Reaction
Synthesis of 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetic acid: Ethyl chloroacetate is reacted with 2-amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole in the presence of sodium hydroxide and triethylamine to form ethyl 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetate. The ester is then hydrolyzed with sodium hydroxide to form 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetic acid., Synthesis of 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone: 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetic acid is converted to the acid chloride using thionyl chloride. The acid chloride is then reacted with 4-(2-methoxyphenyl)piperazine in the presence of triethylamine to form 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone., Coupling of intermediates: 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone is coupled with 1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone in the presence of N,N-dimethylformamide and triethylamine to form the final product, 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone.

properties

IUPAC Name

2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c1-29-20-5-3-2-4-19(20)26-8-10-27(11-9-26)24(28)16-18-15-22(32-25-18)17-6-7-21-23(14-17)31-13-12-30-21/h2-7,14-15H,8-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZODNJRVZYHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=NOC(=C3)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone

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